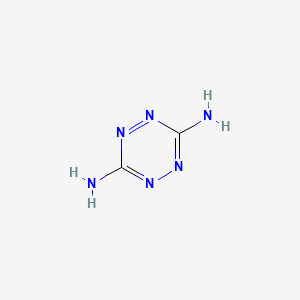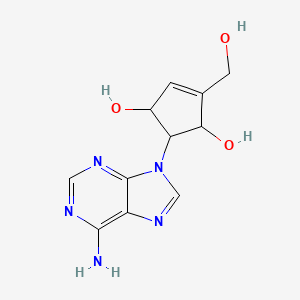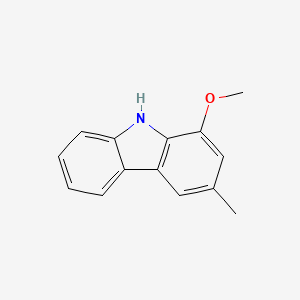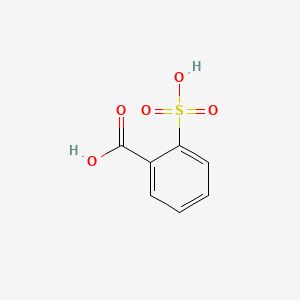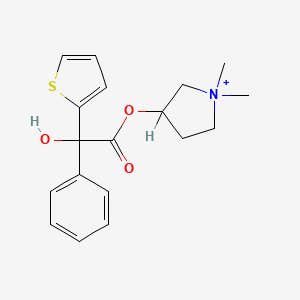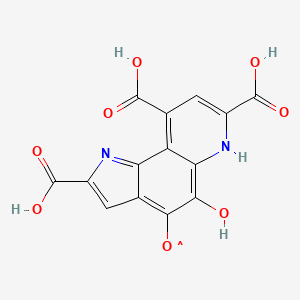
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one is a complex organic compound with the molecular formula C14H7N2O8 It is characterized by its unique structure, which includes a pyrroloquinoline core with multiple carboxyl and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrroloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The carboxyl and hydroxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly employed in substitution reactions.
Major Products
Scientific Research Applications
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its quinoline core can intercalate with DNA, potentially inhibiting the replication of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol: Lacks the additional carboxyl group at the 5-position.
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-one: Lacks the hydroxyl group at the 4-position.
Uniqueness
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84371-05-1 |
|---|---|
Molecular Formula |
C14H8N2O8 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
4,5-dihydroxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid |
InChI |
InChI=1S/C14H8N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,16-18H,(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
QKZCLDGSTDNTDJ-UHFFFAOYSA-N |
SMILES |
C1=C(NC2=C(C(=C3C=C(N=C3C2=C1C(=O)O)C(=O)O)[O])O)C(=O)O |
Canonical SMILES |
C1=C(NC2=C(C(=C3C=C(N=C3C2=C1C(=O)O)C(=O)O)O)O)C(=O)O |
Key on ui other cas no. |
84371-05-1 |
Synonyms |
2,7,9-tricarboxy-1H-pyrrolo (2,3-f)quinoline-4-one-5-ol 2,7,9-tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one PQQH pyrrolo-quinoline semiquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B1210978.png)

![2-[1-(2-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B1210981.png)
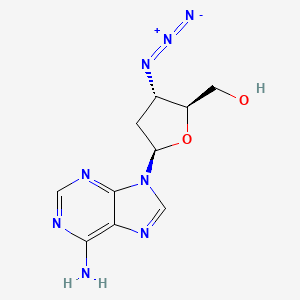
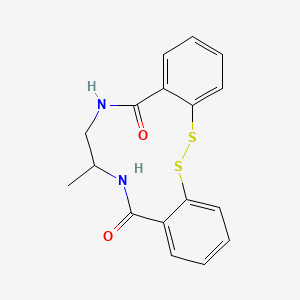
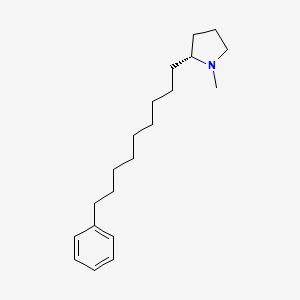
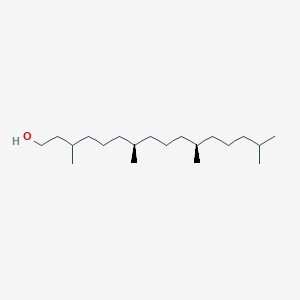
![(1R,2R,5R,6S,8S,11R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one](/img/structure/B1210987.png)
